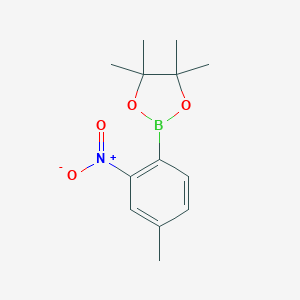

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core substituted with four methyl groups and a 4-methyl-2-nitrophenyl aromatic ring. The compound’s structure combines steric bulk from the tetramethyl dioxaborolane ring with electronic effects from the nitro (–NO₂) and methyl (–CH₃) substituents on the phenyl group. The nitro group at the ortho position acts as a strong electron-withdrawing group, enhancing the electrophilicity of the boron center, while the para-methyl group contributes steric protection and modulates solubility . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules, leveraging the stability of the pinacol boronate group and the reactivity of the nitro-substituted aryl moiety .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9-6-7-10(11(8-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAHMNUDOAUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590399 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-10-0 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The Miyaura borylation reaction is the most widely employed method for synthesizing aryl boronic esters, including 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane. This Pd-catalyzed process involves the coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) under inert conditions.

-

Oxidative Addition : Pd⁰ reacts with 4-bromo-3-nitrotoluene (CAS 5326-34-1) to form a Pd²⁺-aryl complex.

-

Ligand Exchange : B₂pin₂ displaces halide ions, forming a Pd-boryl intermediate.

-

Reductive Elimination : The desired boronic ester is released, regenerating Pd⁰.

-

Aryl Halide : 4-Bromo-3-nitrotoluene (2.00 g, 9.3 mmol)

-

Boron Source : B₂pin₂ (3.53 g, 13.95 mmol)

-

Catalyst : PdCl₂(dppf) (682 mg, 0.93 mmol)

-

Base : KOAc (1.82 g, 18.6 mmol)

-

Solvent : 1,4-Dioxane (30 mL)

-

Temperature : 100°C, 16 h under argon

-

Workup : Ethyl acetate extraction, silica gel chromatography (50% EtOAc/hexanes)

-

Yield : 90% (2.20 g)

Substrate and Catalyst Compatibility

Aryl Halide Selection :

-

Bromoarenes exhibit higher reactivity than chloroarenes. For example, PdCl₂(dppf) achieves 90% yield with 4-bromo-3-nitrotoluene, whereas chloro analogs require Pd(0)/PCy₃ systems.

-

Steric and electronic effects from the nitro and methyl groups necessitate optimized ligand frameworks (Table 1).

Table 1: Catalyst Performance Comparison

| Catalyst System | Aryl Halide | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| PdCl₂(dppf)/KOAc | Bromo | 100 | 16 | 90 | |

| Pd(dba)₂/PCy₃/KOAc | Chloro | 80 | 24 | 85 |

Alternative Catalytic Systems and Substrate Scope

Solvent and Base Optimization

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO, 1,4-dioxane) enhance reaction rates by stabilizing Pd intermediates.

-

Base Selection : KOAc outperforms stronger bases (e.g., K₃PO₄) by minimizing undesired protodeboronation.

Synthetic Considerations for Nitro-Substituted Arylboronates

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boron nucleophile in palladium-catalyzed cross-coupling reactions. The dioxaborolane moiety facilitates bond formation between aromatic systems under mild conditions.

Typical Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (1–5 mol%)

-

Base : K₃PO₄ or Cs₂CO₃

-

Solvent : 1,4-Dioxane/Water (3:1)

-

Temperature : 80–110°C

Example Reaction :

Reaction with 3-bromofluoranthene yields 2-(4-methyl-2-nitrophenyl)fluoranthene with 55% yield after silica gel purification .

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| 3-Bromofluoranthene | 2-(4-Methyl-2-nitrophenyl)fluoranthene | 55% |

Nitro Group Reduction

The nitro group undergoes selective reduction to an amino group, enabling downstream functionalization for drug discovery.

Reduction Protocol :

-

Reagents : H₂ (1 atm), Pd/C (10 wt%)

-

Solvent : Methanol/Acetic Acid (5:1)

-

Time : 12–24 hours

Outcome :

Reduction produces 4,4,5,5-Tetramethyl-2-(4-methyl-2-aminophenyl)-1,3,2-dioxaborolane with >85% conversion efficiency .

Nucleophilic Substitution Reactions

The boron center participates in transesterification with diols or alcohols, modifying the dioxaborolane ring while preserving the aromatic nitro functionality.

Key Reaction :

Reaction with pinacol in anhydrous THF forms boronic acid derivatives, critical for iterative coupling strategies .

Oxidative Transformations

Controlled oxidation converts the boron center into boronic acids or borates, expanding its utility in materials science.

Oxidation Conditions :

-

Reagents : H₂O₂ (30%) in NaOH (1M)

-

Temperature : 25°C

-

Product : 4-Methyl-2-nitrophenylboronic acid (isolated via acid precipitation).

Mechanistic Insights

-

Suzuki-Miyaura Coupling : The boron center undergoes transmetallation with palladium, forming a Pd–aryl intermediate that couples with electrophilic partners .

-

Nitro Reduction : Catalytic hydrogenation proceeds via a nitroso intermediate, stabilized by the electron-deficient aromatic ring .

This compound’s versatility is underscored by its compatibility with diverse reaction conditions and scalability for industrial applications. Ongoing research explores its use in photoactive materials and targeted drug delivery systems .

Applications De Recherche Scientifique

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular structures.

Industry: Applied in the production of polymers, electronic materials, and other advanced materials.

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boron atom and the formation of palladium-boron intermediates.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Comparative Insights:

Substituent Position Effects :

- The ortho-nitro group in the main compound increases steric hindrance near the boron center compared to the meta-nitro isomer (), reducing reactivity in sterically demanding reactions but improving selectivity in electron-poor environments .

- Para-nitro derivatives (e.g., ) exhibit higher electrophilicity due to unhindered electron withdrawal, making them more reactive in cross-coupling but less stable under basic conditions .

Electronic vs. Steric Trade-offs :

- Phenylethynyl and thiophene derivatives prioritize π-conjugation for optoelectronic applications, whereas alkyl-phenyl variants (e.g., 2-phenylpropyl) enhance solubility for solution-phase synthesis .

- Tribromophenyl and benzo[b]thiophene substituents introduce halogen- or sulfur-driven reactivity, expanding utility in materials and medicinal chemistry .

Synthetic Yields :

- The phenethyl derivative () was synthesized in 93% yield via hydroboration, demonstrating efficient access to alkyl-substituted boronates .

- In contrast, ortho-nitro and halogenated analogs often require stringent conditions (e.g., anhydrous MgSO₄, controlled temperature) due to their sensitivity .

Catalytic Interactions :

Activité Biologique

4,4,5,5-Tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane (CAS: 1256359-10-0) is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound is characterized by its unique structural features, which include a dioxaborolane ring and a nitrophenyl substituent. Its molecular formula is with a molecular weight of 263.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.1 g/mol |

| Purity | ≥95% |

| Melting Point | 47°C |

| Appearance | Crystalline Powder |

The biological activity of 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane has been primarily explored in the context of Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted radiotherapy that relies on the selective uptake of boron compounds by tumor cells followed by neutron irradiation. The resulting nuclear reaction produces high-energy alpha particles that selectively destroy cancer cells.

Case Studies and Research Findings

- In Vitro Studies : Research indicates that derivatives of this compound can exhibit low toxicity towards normal cells while effectively targeting glioblastoma multiforme (GBM) cells. For instance, a study demonstrated that a boronated derivative showed significantly lower toxicity to normal human fibroblasts compared to glioma cells at non-toxic concentrations .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through caspase-dependent pathways at higher concentrations (>20 mM). This suggests its potential as a therapeutic agent in cancer treatment .

- Model Organism Studies : In studies using Caenorhabditis elegans, the compound demonstrated low toxicity, indicating its safety profile for further development as a boron delivery agent for BNCT .

Comparative Biological Activity

The following table summarizes the biological activities reported for 4,4,5,5-tetramethyl-2-(4-methyl-2-nitrophenyl)-1,3,2-dioxaborolane and its derivatives:

Q & A

Q. What is the primary role of this compound in organic synthesis?

This boronic ester is widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its electron-deficient nitro group enhances electrophilicity, facilitating transmetalation with palladium catalysts. Methodologically, researchers employ it to form C–C bonds in aryl/heteroaryl derivatives under inert conditions (e.g., N₂ atmosphere) with Pd(PPh₃)₄ or PdCl₂(dppf) catalysts . Optimal reaction temperatures range from 60–100°C in THF or dioxane, with base additives like K₂CO₃ to neutralize boronate byproducts.

Q. How should this compound be stored to maintain stability?

Storage at –20°C in airtight, light-resistant containers is critical to prevent hydrolysis of the boronate ester. Evidence indicates decomposition occurs at room temperature, with moisture accelerating degradation. For short-term use (1–2 weeks), –4°C is acceptable, but long-term storage requires –20°C . Pre-purge storage vials with argon to minimize oxidation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Key signals include the pinacol methyl groups (δ ~1.3 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl).

- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms the tetracoordinated boron center.

- TLC : Use hexane/ethyl acetate (9:1) with UV visualization; Rf ~0.35 .

Discrepancies in splitting patterns may arise from residual solvents or steric effects; deuterated chloroform is preferred for NMR to avoid solvent overlap .

Q. What safety precautions are necessary during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of dust.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

- Waste Disposal : Neutralize with aqueous NaOH (1M) before disposal as hazardous boron waste.

Q. How does the nitro group influence reactivity in cross-coupling?

The meta -nitro group acts as an electron-withdrawing substituent, increasing the electrophilicity of the adjacent boron center. This enhances oxidative addition with Pd(0) but may reduce nucleophilic attack in polar solvents. Researchers must balance solvent polarity (e.g., THF vs. DMF) and catalyst choice to mitigate deactivation pathways .

Advanced Research Questions

Q. How can coupling efficiency be optimized in photoredox-Ir catalysis?

In Ir-catalyzed reactions (e.g., C–H borylation), ligand design and light intensity are critical. Use [Ir(dtbbpy)(ppy)₂]PF₆ (2–5 mol%) under blue LED light (450 nm). Adjust the solvent to 1,2-DCE for better Ir solubility. Monitor reaction progress via in-situ FTIR to detect boronate intermediates. Contradictions in yield often stem from oxygen quenching; ensure rigorous degassing with freeze-pump-thaw cycles .

Q. What strategies resolve contradictions in ¹¹B NMR data for boron-containing byproducts?

Unexpected peaks (e.g., δ 10–15 ppm) suggest hydrolysis to boronic acids. To confirm, perform a D₂O shake test : deuterated boronic acids will exchange protons, shifting peaks. For quantification, use ¹H-¹¹B HMBC to correlate boron environments with adjacent protons. If contamination persists, repurify via silica gel chromatography (hexane/EtOAc gradient) .

Q. How to design a multi-step synthesis of polyaromatic systems using this compound?

Example: Synthesize 2,7-bis-borylated pyrene (CAS 688756-58-3) via:

Miyaura borylation : React pyrene dibromide with excess pinacolborane (1.5 eq) and Pd(dba)₂ (3 mol%) at 80°C.

Cross-coupling : Use the target compound to install substituents (e.g., aryl groups) in a second Suzuki step.

Key challenges include regioselectivity and steric hindrance; computational modeling (DFT) aids in predicting reactive sites .

Q. What mechanistic insights explain low yields in sterically hindered couplings?

Steric bulk from the 4-methyl group can impede Pd–B transmetalation. Mitigate this by:

- Using bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates.

- Switching to microwave-assisted synthesis (100°C, 30 min) to overcome kinetic barriers.

- Employing high-throughput screening to identify optimal base/solvent pairs (e.g., Cs₂CO₃ in toluene) .

Q. How to analyze electronic effects of substituents on boron reactivity?

- Cyclic Voltammetry : Measure oxidation potentials to assess electron density at boron.

- Hammett Studies : Compare reaction rates of derivatives with varying substituents (e.g., –NO₂ vs. –OMe).

Data from these methods reveal that electron-withdrawing groups (e.g., –NO₂) lower the LUMO energy, accelerating transmetalation but increasing sensitivity to protic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.